CID 78063492

Description

Historical Context of Diacylglycerol Analogs in Signaling Research

The journey into understanding cellular signaling has been profoundly influenced by the study of diacylglycerol (DAG) and its analogs. In the mid-20th century, the fundamental roles of lipids in cellular structure and metabolism were well-established. However, their function as signaling molecules was not yet fully appreciated. The discovery that certain external signals could trigger the hydrolysis of membrane phospholipids (B1166683) to generate intracellular second messengers marked a paradigm shift in biology.

One of the pivotal discoveries in this area was the identification of the protein kinase C (PKC) family of enzymes and their activation by the second messenger sn-1,2-diacylglycerol. nih.govnih.govmpg.de This finding opened up a new field of inquiry into how cells transduce external stimuli into intracellular responses. The transient and complex nature of endogenous DAG, however, presented significant challenges for researchers seeking to unravel the intricacies of PKC signaling.

This led to the development of synthetic diacylglycerol analogs. Early analogs were designed to be more stable and cell-permeable than their natural counterparts, allowing for more controlled experimental conditions. A significant breakthrough in this area was the development of conformationally constrained analogs, such as diacylglycerol-lactones (DAG-lactones). um.es These molecules were engineered to mimic the bioactive conformation of DAG, thereby providing more potent and specific tools for studying PKC. um.esresearchgate.net The development of these analogs has been instrumental in dissecting the complex roles of PKC in a variety of cellular processes, from cell growth and differentiation to apoptosis and immune responses. nih.govfrontiersin.org

Significance of Dimeric Constructs in Modulating Protein Kinase C Activity

Protein Kinase C (PKC) isoforms are key regulators of a multitude of cellular signaling pathways, making them attractive therapeutic targets for a range of diseases, including cancer and Alzheimer's disease. nih.govacs.org A crucial aspect of PKC regulation is its interaction with the second messenger diacylglycerol (DAG) via its C1 domains. nih.govmpg.de Most PKC isoforms possess two tandem C1 domains, designated C1a and C1b, which can exhibit different ligand-binding properties and are separated by a linker of varying length depending on the isoform. nih.govnih.gov This structural feature presented a unique opportunity for the design of novel modulators.

The development of dimeric constructs of DAG analogs, particularly dimeric diacylglycerol-lactones, represents a sophisticated strategy to enhance both the potency and isoform-selectivity of PKC ligands. nih.govacs.org The core idea behind this approach is that a bivalent ligand could simultaneously engage both C1 domains within a single PKC molecule, leading to a significant increase in binding affinity and potentially allowing for discrimination between different PKC isoforms based on the spacing and orientation of their C1 domains. nih.govacs.org

Research has shown that the length of the linker connecting the two DAG-lactone moieties is a critical determinant of the dimer's biological activity. nih.govacs.org Studies have demonstrated that varying the linker length can modulate the binding affinity for different PKC isoforms. For instance, a dimeric compound with a 10-carbon linker was found to be more effective for the isolated PKCδ C1b domain compared to its monomeric counterpart. nih.govnih.govacs.org However, for the intact PKCα and PKCδ isoforms, the shortest dimer exhibited similar affinity to the monomer, with affinity decreasing as the linker length increased. acs.org This suggests a complex interplay between the linker length, the specific PKC isoform, and the cellular context. The use of these dimeric constructs has provided valuable insights into the structural and functional differences between PKC isoforms and has paved the way for the development of more selective PKC modulators. nih.govnih.gov

Overview of Research Trajectories for Dimeric Diacylglycerol-Lactones

The investigation into dimeric diacylglycerol-lactones has followed a logical progression from synthesis and in vitro characterization to cellular studies, with the overarching goal of developing potent and isoform-selective PKC modulators.

Initial research efforts were heavily focused on the synthesis of a series of dimeric DAG-lactone derivatives with varying linker lengths. nih.govacs.org This involved sophisticated organic chemistry to create these novel bivalent ligands. The primary objective was to systematically explore how the distance between the two DAG-lactone heads would influence their interaction with PKC.

Following synthesis, the research trajectory moved towards comprehensive in vitro evaluation . This phase involved detailed binding studies to determine the affinity of the dimeric compounds for different PKC isoforms, such as PKCα and PKCδ, as well as for isolated C1 domains. nih.govnih.govacs.org These studies were crucial for establishing structure-activity relationships and identifying promising candidates for further investigation. For example, it was found that while some dimeric constructs showed enhanced affinity for isolated C1 domains, this did not always translate to increased affinity for the full-length protein, highlighting the complexity of PKC regulation. acs.org

More recent research has ventured into the cellular effects of these dimeric ligands. This includes studying their ability to induce the translocation of PKC isoforms within intact cells, a key step in their activation. nih.govacs.org These studies aim to understand how the dimeric nature of the ligands affects their ability to mimic the action of endogenous DAG and trigger downstream signaling events. The findings from this line of research are critical for validating the potential of dimeric DAG-lactones as chemical tools to probe PKC function in a physiological context.

Future research is likely to focus on refining the design of these dimeric constructs to achieve even greater isoform selectivity. This could involve not only optimizing the linker length but also modifying the DAG-lactone pharmacophore itself. Furthermore, the application of these novel probes in disease models will be essential to explore their therapeutic potential.

Properties

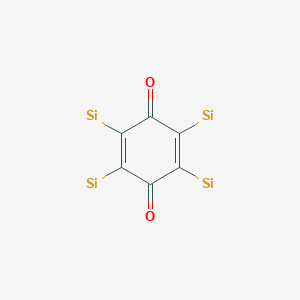

Molecular Formula |

C6O2Si4 |

|---|---|

Molecular Weight |

216.40 g/mol |

InChI |

InChI=1S/C6O2Si4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |

InChI Key |

ORIXEJCNXGRGKT-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)[Si])[Si])[Si])[Si] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

The construction of dimeric diacylglycerol-lactones is a complex undertaking that relies on a robust synthetic foundation. These strategies are designed to control the stereochemistry of the core lactone, systematically vary the linking tether, and introduce conformational constraints to enhance binding affinity and selectivity for their protein targets.

Synthetic Methodologies for Dimeric Diacylglycerol-Lactones

The synthesis of dimeric DAG-lactones begins with the construction of a monomeric, conformationally constrained DAG analog. nih.gov A well-established methodology involves creating a γ-butyrolactone scaffold to mimic the glycerol (B35011) backbone of natural DAG. um.es This core structure is then elaborated through various chemical reactions to introduce the necessary functional groups for dimerization and biological activity.

A common approach starts with commercially available materials like 2-methylenepropane-1,3-diol, which can be converted into a chiral epoxide. acs.org This chiral intermediate is key to establishing the desired stereochemistry of the final DAG-lactone. The synthesis proceeds through several steps, including regiospecific epoxide ring-opening, reduction of alkyne intermediates, and a one-pot lactonization to form the core lactone structure. acs.org

Stereo-selective Synthesis Approaches

Achieving high stereoselectivity is critical, as the biological targets of DAG-lactones, such as PKC isozymes, exhibit a strict preference for a specific stereochemistry. um.esacs.org Asymmetric synthesis techniques are therefore central to producing enantiomerically pure DAG-lactones.

One successful strategy employs Sharpless asymmetric epoxidation to create a chiral epoxide with high enantiomeric excess (>96% ee). acs.org This step ensures that the subsequent synthetic intermediates and the final DAG-lactone template possess the correct (R)-stereochemistry, which is exclusively preferred by PKC. acs.org The synthesis of both (E)- and (Z)-isomers of the most potent DAG-lactones has confirmed this stringent stereochemical requirement. acs.org Alternative methods for stereoselective synthesis include the use of engineered carbonyl reductase enzymes to produce chiral δ-lactones with high stereoselectivities (up to 99% ee). rsc.org

Linker Chemistry and Design for Dimeric Scaffolds

The dimerization of DAG-lactone monomers is achieved by connecting two units with a chemical linker. The nature and length of this linker are critical determinants of the dimer's biological activity. nih.govacs.org The design of these linkers is a key strategy for creating bivalent ligands that can simultaneously engage two binding sites on a target protein, potentially leading to enhanced affinity and isoform selectivity. nih.govnih.gov

In the synthesis of dimeric DAG-lactones, linkers are typically bifunctional molecules, such as dicarboxylic acids, that can be coupled to the monomeric units. mdpi.com Researchers have synthesized series of dimeric derivatives with varying linker lengths, for example, from six to eighteen carbons, to probe the optimal distance for binding to target proteins like PKC. acs.org The choice of linker can also influence the rigidity and solubility of the final dimeric compound. acs.orgnih.gov For instance, peptoid linkers with proline residues have been used to create specific geometries in dimeric molecules targeting RNA repeats. nih.gov

Strategies for Conformationally Constrained Analogs (e.g., DAG-lactones)

The core principle behind the design of DAG-lactones is the concept of conformational constraint. Natural DAG is a highly flexible molecule, and locking it into a more rigid, biologically active conformation can reduce the entropic penalty of binding to its receptor, leading to higher affinity. um.es The γ-lactone ring serves as a rigid scaffold that mimics the glycerol backbone of DAG. um.es

Further constraints can be introduced by incorporating rigid structural motifs into the acyl chains of the DAG-lactone. psu.edu For example, rigid 4-[(methylphenyl)ethynyl]phenyl rods have been attached to the DAG-lactone core via spacer units of varying lengths. psu.edu These modifications help to define the spatial orientation of different parts of the molecule, which in turn influences the interaction with the target protein and the surrounding lipid membrane. psu.edu The design of these analogs is often guided by molecular modeling based on the crystal structures of target protein domains. um.es

Functional Group Modifications and Analog Generation

To explore the structure-activity relationship and optimize biological properties, various functional groups on the DAG-lactone scaffold are systematically modified. This includes alterations to the acyl chains and the core lactone structure itself. For instance, to improve the drug-like properties of these highly lipophilic molecules, polar groups have been incorporated into the alkylidene chain at the sn-2 position. researchgate.net

Modifications of the key pharmacophores, the sn-1 and sn-2 carbonyl groups, have also been explored. Replacing the carbonyl group (C=O) with a methylene (B1212753) (CH₂) or thiocarbonyl (C=S) group has been used to probe the role of each carbonyl in binding to PKC. nih.gov These studies have revealed the critical role of the sn-1 carbonyl in interacting with the lipid interface. nih.gov Additionally, hydrophilic caging groups, such as 8-azacoumarin derivatives, have been introduced to improve the aqueous solubility and allow for photoactivated release of the DAG-lactone, providing a tool for spatiotemporal control in biological studies. rsc.org

Advanced Synthetic Techniques for Complex Dimeric Architectures

The construction of complex dimeric natural products and their analogs often requires advanced synthetic strategies, especially when direct dimerization of monomers is inefficient or lacks selectivity. rsc.orgacs.org These techniques include cascade reactions that form multiple bonds and stereocenters in a single operation. acs.org

For large, complex molecules, convergent synthesis is a powerful approach. This involves synthesizing different fragments of the molecule separately before joining them together at a late stage. mdpi.com Ring-closing metathesis is another modern technique that has been successfully used to form the macrocyclic structures found in some complex lactones. mdpi.com For the creation of dimeric structures, strategies may involve the use of bifunctional linker-scaffolds that allow for the controlled, stepwise assembly of the two monomeric units. acs.org These advanced methods are crucial for accessing novel and complex dimeric architectures with tailored biological activities. rsc.orgresearchgate.net

Research Findings: Binding Affinities of Dimeric DAG-Lactones

The following table summarizes the in vitro binding affinities of a series of dimeric DAG-lactone derivatives for different PKC isoforms and the isolated C1b domain of PKCδ. The data highlights how linker length influences binding affinity.

| Compound | Linker Length (Carbons) | PKCδ Ki (nM) | PKCα Ki (nM) | PKCδ C1b Ki (nM) |

| Monomer (5h) | N/A | 2.43 | 1.34 | 22.0 |

| Dimer (6a) | 6 | 2.67 | 1.38 | 12.3 |

| Dimer (6b) | 8 | 3.11 | 2.50 | 11.2 |

| Dimer (6c) | 10 | 6.31 | 5.34 | 8.81 |

| Dimer (6d) | 12 | 13.2 | 10.9 | 10.3 |

| Dimer (6e) | 14 | 16.6 | 13.5 | 11.5 |

| Dimer (6f) | 16 | 27.1 | 18.0 | 12.8 |

| Dimer (6g) | 18 | 12.3 | 14.5 | 11.7 |

| Data sourced from a study on dimeric DAG-lactone derivatives. acs.org The Ki values represent the inhibitory concentration for displacing a radiolabeled ligand, indicating binding affinity. |

Molecular Mechanism of Action and Cellular Signaling

Protein Kinase C (PKC) Interaction and Activation

Binding to PKC C1 Domains (C1a and C1b)

There is no available information on the binding affinity or specific interactions of CID 78063492 with the C1a and C1b domains of Protein Kinase C. These domains are critical for the binding of diacylglycerol (DAG) and phorbol (B1677699) esters, which are canonical activators of many PKC isoforms. nih.govparchem.com The C1 domain is a cysteine-rich motif that coordinates zinc ions and forms the binding pocket for these activators. nih.govparchem.com

Conformational Changes in PKC upon Ligand Binding

The conformational changes induced in PKC upon binding of a ligand are essential for its activation. This typically involves the release of the pseudosubstrate from the catalytic domain, allowing for substrate phosphorylation. No studies have been published that describe the specific conformational shifts in any PKC isoform as a result of binding to this compound.

Role in Cellular Translocation of PKC Isoforms

Activation of conventional and novel PKC isoforms is characterized by their translocation from the cytosol to cellular membranes, a process driven by ligand binding to the C1 domain. sigmaaldrich.com There is no evidence to suggest that this compound induces the translocation of any PKC isoforms to the plasma membrane or other cellular compartments.

Downstream Signaling Pathways Modulated by PKC Activation

Regulation of Gene Expression

PKC signaling pathways can lead to the activation of various transcription factors, thereby regulating the expression of a multitude of genes involved in processes like proliferation, differentiation, and apoptosis. Without evidence of PKC activation by this compound, it is not possible to delineate any downstream effects on gene expression. The regulation of gene expression is a complex process that can be controlled at multiple levels, from transcription initiation to post-translational modifications. medcraveonline.com

Modulation of Protein Phosphorylation Cascades

The primary mechanism of this compound does not directly involve the modulation of protein phosphorylation cascades. Instead, its action is mediated by inhibiting the function of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.govwashington.edu This family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.

This compound functions by binding to the BH3-binding groove of several anti-apoptotic Bcl-2 family members, including Mcl-1, Bcl-2, and Bcl-xL. nih.govbiorxiv.org This action prevents these anti-apoptotic proteins from sequestering pro-apoptotic BH3-only proteins like Bim. washington.eduslideshare.net The release of Bim allows it to activate the effector proteins Bax and Bak. slideshare.net Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis. washington.edunih.gov

While not a direct modulator of phosphorylation, the apoptotic process initiated by this compound can indirectly lead to the cleavage and inactivation of various kinases and phosphatases, thereby impacting cellular phosphorylation states as a downstream consequence of apoptosis.

Influence on Cell Proliferation and Differentiation Pathways

This compound exerts a profound influence on cell proliferation primarily by inducing apoptosis in cancer cells. By targeting the Bcl-2 family of proteins, which are often overexpressed in various malignancies, the compound effectively short-circuits the survival signals that allow for uncontrolled proliferation. nih.gov Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those of prostate and lung cancer. researchgate.net

The influence of this compound on cell differentiation is less direct. The primary target of this compound, Myeloid Cell Leukemia 1 (Mcl-1), is a protein whose gene is associated with the biological process of cell differentiation according to Gene Ontology annotations. ebi.ac.uk In the context of diseases like acute myeloid leukemia (AML), where there is a blockage of myeloid differentiation, inducing apoptosis in the malignant blast cells is a key therapeutic strategy. oncotarget.com Some signaling pathways, such as the Notch pathway, have been shown to induce differentiation in AML cells. oncotarget.com While this compound's primary role is to induce cell death rather than differentiation, its ability to eliminate apoptosis-resistant cancer cells can be a crucial component of therapies aimed at overcoming differentiation blocks.

The efficacy of this compound has been particularly noted in overcoming resistance to other Bcl-2 inhibitors like ABT-737, which is often mediated by high levels of Mcl-1. nih.gov

Table 1: Inhibitory Activity of this compound against Bcl-2 Family Proteins

| Target Protein | IC50 (µM) |

| Mcl-1 | 0.025 |

| Bcl-2 | 0.031 |

| Bcl-xL | 0.076 |

| Bcl-w | 0.122 |

| Data sourced from MedchemExpress nih.gov |

Table 2: Effect of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| PC-3 | Prostate Cancer | 0.22 ± 0.08 |

| H23 | Lung Cancer | 0.14 ± 0.02 |

| Data sourced from ResearchGate researchgate.net |

Interaction with Other Lipid-Binding Proteins and Signaling Hubs

The primary signaling hub with which this compound interacts is the apoptosis regulatory network at the mitochondrial outer membrane. Its direct targets are the Bcl-2 family of proteins. washington.edu These proteins, while associated with a lipid membrane, are not classically defined as lipid-binding proteins in the same category as proteins that transport lipids or act as lipid sensors. There is currently no direct evidence to suggest that this compound interacts with other specific lipid-binding proteins such as fatty acid-binding proteins or glycolipid transfer proteins. abo.finih.govnih.gov The mechanism of this compound is highly specific to the BH3-binding groove of the Bcl-2 family proteins. biorxiv.org

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophore Features for PKC Binding

The foundational pharmacophore for many potent PKC ligands mimics the endogenous activator, diacylglycerol (DAG). nih.gov This typically involves key features that enable interaction with the cysteine-rich C1 domain of PKC. nih.gov

Essential Pharmacophoric Features:

Hydrogen Bond Acceptors: Two key hydrogen bond acceptor sites are crucial for anchoring the ligand within the C1 domain. These often consist of carbonyl groups, such as those found in phorbol (B1677699) esters or the synthetically derived DAG-lactones. nih.gov

Hydrogen Bond Donor: A hydroxyl group that can act as a hydrogen bond donor is another critical feature, completing a triad of interactions that secure the ligand in its binding pocket.

Hydrophobic Moieties: A lipophilic portion of the molecule is necessary to interact with hydrophobic residues along the rim of the C1 domain's binding groove, contributing significantly to binding affinity. nih.gov

Pharmacophore models are often developed using computational methods based on the structures of known potent ligands like bisindolylmaleimide or by analyzing the intermolecular interactions within crystal structures of PKC-ligand complexes. nih.gov These models typically include features such as aromatic rings, hydrophobic centers, and the aforementioned hydrogen bond donors and acceptors. nih.govresearchgate.net

Table 1: Key Pharmacophore Features for PKC C1 Domain Binding

| Feature | Role in Binding | Common Chemical Moieties |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Anchoring | Ester or Lactone Carbonyl |

| Hydrogen Bond Acceptor 2 | Anchoring | Ester or Lactone Carbonyl |

| Hydrogen Bond Donor | Anchoring & Specificity | Hydroxyl Group |

Impact of Linker Length and Rigidity on Dimeric Potency and Selectivity

In dimeric ligands, the linker connecting the two pharmacophores is a critical determinant of biological activity. Its length and rigidity dictate the spatial orientation of the two binding units, influencing whether the ligand can bridge two binding sites on a single PKC molecule or between two separate PKC molecules.

Linker Length: Studies on various bivalent molecules, such as PROTACs and other dimeric agonists, have consistently shown that linker length is a critical parameter for efficacy. nih.govresearchgate.net An optimal linker length allows the two pharmacophores to bind simultaneously to their respective sites without introducing significant strain. nih.gov For instance, in one study on estrogen receptor-targeting PROTACs, a 16-atom chain length was found to be optimal. nih.gov Linkers that are too short may prevent simultaneous binding, while those that are too long can increase conformational flexibility, which carries an entropic penalty upon binding and may decrease potency. nih.gov

Linker Rigidity: The flexibility of the linker also plays a crucial role. nih.gov More rigid linkers can reduce the entropic cost of binding by pre-organizing the pharmacophores in a favorable conformation for receptor engagement. harvard.edu However, excessive rigidity can also introduce strain if the linker's preferred conformation does not match the distance and geometry of the binding sites. nih.gov Studies on Fc-fusion proteins and STAT3 inhibitors have shown that introducing rigid elements, such as proline residues, can improve activity, though this is highly context-dependent. harvard.eduacs.org The goal is to strike a balance between pre-organization and the ability to adopt the optimal binding conformation. nih.govharvard.edu

Table 2: Influence of Linker Properties on Dimeric Ligand Activity

| Linker Property | Effect on Potency and Selectivity | Rationale |

|---|---|---|

| Length | Optimal length enhances potency. | Enables simultaneous binding to two sites without steric hindrance or strain. nih.gov |

| Sub-optimal length decreases potency. | Too short: prevents binding. Too long: increases entropic penalty. nih.gov | |

| Rigidity | Increased rigidity can enhance potency. | Reduces conformational entropy loss upon binding. harvard.edu |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the biological activity of PKC ligands. nih.gov Since enzymes and receptors are chiral environments, different stereoisomers (enantiomers or diastereomers) of a ligand can exhibit vastly different binding affinities and efficacies.

The sp3-hybridized carbon centers that often form the core scaffold of PKC ligands create fixed chiral centers. nih.gov The precise orientation of substituents at these centers dictates how well the pharmacophoric features align with their complementary interaction points in the PKC C1 domain. A change in stereochemistry at a single carbon atom can lead to a complete loss of activity by misaligning a crucial hydrogen bond donor/acceptor or by introducing a steric clash with the protein. researchgate.net For example, in a series of STAT3 inhibitors, the (R)-enantiomer of a proline-linked analogue was three times more potent than its (S)-enantiomer, highlighting the critical impact of stereochemistry on activity. acs.org

Substituent Effects on Ligand Affinity and Efficacy

Modifying substituents on the core pharmacophore is a classic strategy for optimizing ligand properties. The electronic and steric properties of these substituents can fine-tune affinity and efficacy. mdpi.com

Electronic Effects: Adding electron-withdrawing or electron-donating groups can alter the charge distribution of the pharmacophore, affecting the strength of interactions like hydrogen bonds. mdpi.com

Steric and Hydrophobic Effects: The size and lipophilicity of substituents are also critical. Increasing the size of a substituent in a constrained pocket can lead to steric hindrance and reduced affinity. Conversely, adding hydrophobic groups that can occupy a complementary hydrophobic pocket on the protein surface can significantly enhance binding affinity. mdpi.com For instance, the addition of a lipophilic palmitoyl moiety to peptide-based PKC inhibitors was shown to be crucial for their specificity. nih.gov

Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational chemistry is an indispensable tool for understanding and predicting the SAR of PKC ligands. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize the key intermolecular interactions. mdpi.comnih.gov Docking studies can rationalize why certain substituents or stereoisomers are more active than others and can be used to screen virtual libraries of compounds to identify potential new ligands. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov These models are built by calculating molecular descriptors (e.g., lipophilicity, electronic properties, size) for a set of known ligands and correlating them with measured activity. nih.govmdpi.com A validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com More advanced 3D-QSAR methods like CoMFA and CoMSIA consider the three-dimensional shape and electrostatic fields of the molecules, providing a more detailed understanding of the SAR. nih.gov

Table 3: Compound Names Mentioned

| Compound/Class | Description |

|---|---|

| Diacylglycerol (DAG) | Endogenous activator of conventional and novel PKCs. |

| Phorbol Esters | A class of potent, naturally occurring PKC activators. |

| DAG-Lactones | Synthetic analogs of DAG with a constrained glycerol (B35011) backbone. nih.gov |

| Bisindolylmaleimide | A class of ATP-competitive PKC inhibitors. |

| Midostaurin | A staurosporine analog and multi-kinase inhibitor. nih.gov |

| Staurosporine | A potent but non-selective protein kinase inhibitor. nih.govnih.gov |

| BP-1-102 | A STAT3 dimerization disruptor. acs.org |

| SH4-54 | A STAT3 dimerization disruptor. acs.org |

Preclinical Biological Activity in Disease Models

In Vitro Cellular Studies

Cancer Cell Line Models (e.g., impact on proliferation, apoptosis, migration)

The in vitro effects of Deucravacitinib have been evaluated in several cancer cell line models, demonstrating its potential to inhibit proliferation and induce apoptosis.

In models of malignant peripheral nerve sheath tumors (MPNST), which often exhibit overactivation of the STAT3 signaling pathway, Deucravacitinib has shown significant anti-tumor activity. aacrjournals.orgaacrjournals.org Treatment of both murine and human MPNST cell lines with Deucravacitinib led to a dose-dependent decrease in cell proliferation and an increase in apoptosis. aacrjournals.orgaacrjournals.org This was associated with reduced activation of STAT3. aacrjournals.org

In the context of hematological malignancies, particularly those with specific genetic alterations, Deucravacitinib has also been investigated. In hematopoietic cell lines transformed with the oncogenic TYK2 P760L mutation, found in some cases of T-cell acute lymphoblastic leukemia (T-ALL), Deucravacitinib effectively reduced cell viability. nih.gov The compound induced apoptosis and caused cell cycle arrest in the G0 phase in these cells. nih.gov

| Cell Line Model | Cancer Type | Key Findings |

| JW23.3 (murine) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Decreased cell proliferation, increased apoptosis. aacrjournals.orgaacrjournals.org |

| JH-2-002 (human) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Decreased cell proliferation, increased apoptosis. aacrjournals.org |

| MPNST-724 (human) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Decreased cell proliferation. aacrjournals.org |

| Ba/F3 TYK2 P760L | Leukemia Model | Reduced cell viability, induced apoptosis and G0 cell cycle arrest. nih.gov |

| 32D TYK2 P760L | Leukemia Model | Reduced cell viability. nih.gov |

This table summarizes the in vitro effects of Deucravacitinib on various cancer cell lines.

Neurodegenerative Disease Models (e.g., Alzheimer's disease research, neuronal cell viability, amyloid processing)

The role of TYK2 in neuroinflammatory processes has led to the investigation of Deucravacitinib in models of neurodegenerative diseases. Research has particularly focused on its potential in Alzheimer's disease, where neuroinflammation is a key component of pathology.

A study investigating the link between cytoplasmic double-stranded RNA (dsRNA) and neuroinflammation in the context of TDP-43 pathology, which is observed in a significant portion of Alzheimer's disease cases, identified TYK2 as a critical mediator of dsRNA-induced neuronal death. nih.gov In a human neural cell model, Deucravacitinib was shown to rescue this dsRNA-mediated toxicity, protecting the neuronal cells from death. nih.gov This protective effect was associated with the inhibition of STAT1 phosphorylation, a downstream target of TYK2. nih.gov

Another line of research has implicated the Tyk2/STAT3 signaling pathway in neuronal cell death induced by amyloid-beta (Aβ), a hallmark of Alzheimer's disease. colab.ws While this study did not directly test Deucravacitinib, it demonstrated that inhibiting Tyk2 could prevent Aβ-induced activation of STAT3 and subsequent caspase-3-dependent neuronal apoptosis in cultured rat neurons, suggesting a potential therapeutic avenue for TYK2 inhibitors in Alzheimer's disease. colab.ws

| Disease Model | Key Findings |

| Human neural cells with dsRNA-induced toxicity | Rescued neuronal cell death, inhibited STAT1 phosphorylation. nih.gov |

| Cultured rat neurons with Amyloid-beta induced toxicity | Inhibition of Tyk2 attenuated neuronal apoptosis (study did not use Deucravacitinib directly). colab.ws |

This table outlines the findings of Deucravacitinib and TYK2 inhibition in in vitro models relevant to neurodegenerative diseases.

Inflammatory Cell Models (e.g., cytokine production, immune cell activation)

The primary mechanism of Deucravacitinib is the inhibition of TYK2-dependent cytokine signaling, which has been extensively characterized in various inflammatory cell models. The compound effectively blocks the signaling of IL-12, IL-23, and type I interferons. nih.gov

In human peripheral blood mononuclear cells (PBMCs), Deucravacitinib has demonstrated potent inhibition of IFNα-induced STAT2 phosphorylation in T cells, B cells, and monocytes. nih.gov It also effectively blocks the functional consequences of this signaling, such as the production of the chemokine CXCL10 by IFNα-treated monocyte-derived dendritic cells. nih.gov Furthermore, functional outputs of IL-12 and IL-23 signaling are also potently inhibited by Deucravacitinib. haematologica.org

Other Disease-Relevant Cellular Systems

The therapeutic potential of Deucravacitinib has been explored in other disease contexts, such as type 1 diabetes. In the human pancreatic β-cell line, EndoC-βH1, Deucravacitinib has been shown to protect against the pro-apoptotic effects of proinflammatory cytokines. frontiersin.orgbiorxiv.org Specifically, it prevented β-cell apoptosis induced by a combination of IFNα and IL-1β. frontiersin.org This protective effect was linked to the inhibition of the IFNα-induced signaling pathway. frontiersin.orgbiorxiv.org

Absorption, Distribution, Metabolism, and Excretion Adme in Preclinical Research

In Vivo Pharmacokinetic Studies in Animal Models

No data available.

Information regarding the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of the chemical compound CID 78063492 is not publicly available.

Extensive searches for preclinical research data on the chemical compound identified by the PubChem Compound ID (CID) 78063492 have yielded no specific information regarding its absorption, distribution, metabolism, and excretion (ADME) profile.

Despite targeted searches for data on systemic exposure, bioavailability, tissue distribution analysis, metabolite identification, and excretion pathways, no publicly accessible scientific literature, patents, or database entries containing these specific details for this compound could be located.

Preclinical ADME studies are fundamental in the drug discovery and development process, providing critical insights into how a potential therapeutic agent interacts with a biological system. nih.govnih.gov These studies typically involve in vitro and in vivo experiments to understand a compound's journey through the body. criver.com The main stages of this process are:

Absorption: How the compound enters the bloodstream.

Distribution: Where the compound travels within the body. criver.com

Metabolism: How the body chemically modifies the compound. criver.com

Excretion: How the body eliminates the compound. criver.com

The lack of available information for this compound suggests that such studies may not have been published or the compound may be at a very early stage of research where this data is not yet in the public domain. It is also possible that the compound is known under a different identifier that is not linked to its PubChem CID in the searched resources.

Further research would be required to be published or made publicly available to provide the necessary data to detail the ADME characteristics of this compound.

Analog Design and Optimization for Therapeutic Development

Rational Design Based on SAR Data

The rational design of analogs for a lead compound like CID 78063492 is fundamentally guided by Structure-Activity Relationship (SAR) data. SAR studies are crucial in identifying the specific structural features of a molecule that are responsible for its biological activity. For this compound, this process would involve the systematic modification of its chemical structure and the subsequent evaluation of the biological activity of the resulting analogs.

The primary goal of this rational design process is to enhance the therapeutic efficacy and selectivity of the compound while minimizing off-target effects. Key molecular regions, or pharmacophores, within the structure of this compound that are critical for its interaction with its biological target would be identified. Modifications would then be strategically introduced to these regions to optimize these interactions. For instance, the introduction of different functional groups could alter the compound's electronic properties, steric bulk, or hydrogen bonding capacity, thereby influencing its binding affinity and activity.

Detailed research findings from such SAR studies would typically be compiled into data tables to systematically track the impact of each structural modification.

Table 1: Illustrative SAR Data for Analogs of this compound

| Analog | Modification | Target Affinity (IC₅₀, nM) |

|---|---|---|

| This compound | Parent Compound | 50 |

| Analog A | Substitution at R1 with -CH₃ | 35 |

| Analog B | Substitution at R1 with -Cl | 75 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Scaffold Hopping and Isosteric Replacements

In the optimization of a lead compound such as this compound, medicinal chemists often employ strategies like scaffold hopping and isosteric replacements to explore novel chemical space and improve drug-like properties.

Scaffold hopping involves the replacement of the central core structure (the scaffold) of the molecule with a structurally different but functionally equivalent one. This technique can lead to the discovery of new intellectual property, improved pharmacokinetic profiles, or a better side-effect profile. For this compound, this would entail identifying the key interaction points of its pharmacophore and then designing new scaffolds that maintain this spatial arrangement.

Isosteric replacements are a more conservative approach where a specific functional group or atom in the this compound molecule is replaced by another group with similar physical and chemical properties (isostere). This can lead to subtle but significant improvements in metabolic stability, bioavailability, or target selectivity. For example, replacing a hydrogen atom with a fluorine atom can block a site of metabolism without significantly altering the molecule's shape or electronic properties.

Prodrug Strategies for Enhanced Pharmacokinetic Properties

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations. Prodrug strategies are a valuable tool to overcome poor pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.

For this compound, a prodrug approach could involve the temporary masking of a key functional group that is responsible for its poor pharmacokinetic profile. For example, if low solubility is an issue, a hydrophilic moiety could be attached to the molecule, which is then cleaved off in the bloodstream to release the active drug.

Table 2: Potential Prodrug Strategies for this compound

| Strategy | Moiety Added | Intended Improvement |

|---|---|---|

| Ester Prodrug | Carboxylic acid ester | Increased lipophilicity and cell permeability |

| Phosphate Prodrug | Phosphate group | Increased aqueous solubility |

Note: The strategies in this table are based on general principles of prodrug design and are not based on specific data for this compound.

Development of Targeted Delivery Systems

To maximize the therapeutic effect and minimize systemic toxicity, targeted delivery systems can be developed for compounds like this compound. These systems are designed to deliver the drug specifically to the site of action, such as a particular organ, tissue, or cell type.

Various nanocarriers, such as liposomes, nanoparticles, and micelles, can be used to encapsulate this compound. The surface of these carriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors that are overexpressed on the surface of target cells. This active targeting approach can significantly increase the local concentration of the drug at the desired site, enhancing its efficacy and reducing its exposure to healthy tissues.

Another approach is passive targeting, which takes advantage of the unique physiological characteristics of certain tissues, such as the leaky vasculature of tumors (the enhanced permeability and retention, or EPR, effect), to accumulate the drug-loaded nanocarriers.

The development of such advanced delivery systems represents a promising avenue for optimizing the therapeutic potential of this compound.

Methodological Considerations and Research Techniques

Biochemical Assays for PKC Activity and Binding

To determine the direct effect of CID 78063492 on Protein Kinase C, a series of biochemical assays are essential. These in vitro tests measure the compound's ability to influence the enzymatic activity of PKC isoforms and its affinity for specific domains on the kinase.

Initial evaluation involves kinase activity assays, which quantify the phosphotransferase activity of PKC. merckmillipore.com These assays can be performed using radioactive or non-radioactive methods. A common approach utilizes the transfer of the γ-phosphate from radiolabeled ATP ([γ-³²P]ATP) to a specific PKC peptide substrate. merckmillipore.com The amount of incorporated radioactivity on the substrate is proportional to kinase activity. Non-radioactive methods, such as enzyme-linked immunosorbent assays (ELISA), offer a safer and more high-throughput alternative. These assays use antibodies that specifically recognize the phosphorylated form of the substrate, with detection often achieved through a colorimetric or fluorescent readout. By performing these assays with various concentrations of this compound, one can determine whether the compound acts as an activator or an inhibitor and calculate its potency (EC50 for activation, IC50 for inhibition) for different PKC isoforms.

Binding assays are employed to measure the affinity with which this compound interacts with PKC. iaanalysis.com Since many PKC modulators target the regulatory C1 domain, which binds the second messenger diacylglycerol (DAG), competition assays are particularly useful. cellsignal.com Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for this purpose. jst.go.jp In a FRET-based assay, the PKC C1 domain might be labeled with a fluorescent acceptor and a fluorescently labeled DAG analog can serve as the donor. jst.go.jprsc.org Binding of the donor to the C1 domain brings the two fluorophores into proximity, resulting in a FRET signal. When this compound is introduced, it competes with the fluorescent DAG analog for binding, leading to a decrease in the FRET signal. jst.go.jp The reduction in FRET is proportional to the binding affinity (Ki) of the compound.

Table 1: Hypothetical Activity Profile of this compound on PKC Isoforms This table illustrates the type of data generated from in vitro kinase activity assays.

| PKC Isoform | Assay Type | EC50 / IC50 (nM) |

|---|---|---|

| PKCα (cPKC) | Activation (EC50) | 15 |

| PKCβII (cPKC) | Activation (EC50) | 22 |

| PKCγ (cPKC) | Activation (EC50) | 35 |

| PKCδ (nPKC) | Activation (EC50) | 8 |

| PKCε (nPKC) | Activation (EC50) | 12 |

| PKCζ (aPKC) | No significant activity | >10,000 |

Table 2: Hypothetical Binding Affinity of this compound for PKC C1 Domains This table illustrates the type of data generated from FRET-based competition binding assays.

| PKC Isoform C1 Domain | Binding Affinity (Ki, nM) |

|---|---|

| PKCα | 12.5 |

| PKCδ | 6.8 |

| PKCε | 10.2 |

Cellular Imaging and Fluorescence-based Assays (e.g., translocation studies)

To validate the biochemical findings within a biologically relevant context, cellular imaging techniques are used to observe the effects of this compound in living cells. A hallmark of the activation of conventional and novel PKC isoforms is their translocation from the cytosol to cellular membranes. nih.govnih.gov

This process can be visualized in real-time using fluorescence microscopy. By transfecting cells with plasmids encoding PKC isoforms fused to a Green Fluorescent Protein (GFP), the location of the kinase can be tracked. Upon treating these cells with this compound, the movement of the PKC-GFP fusion protein from a diffuse cytosolic distribution to distinct subcellular locations, such as the plasma membrane, Golgi apparatus, or nuclear envelope, can be monitored. nih.govdiabetesjournals.org This provides visual confirmation of the compound's ability to activate specific PKC isoforms within the cell.

Beyond simple translocation, more advanced fluorescence-based biosensors can measure kinase activity directly within living cells. FRET-based reporters, such as the C Kinase Activity Reporter (CKAR), are genetically encoded proteins that change their conformation upon being phosphorylated by PKC. nih.gov CKAR is composed of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a PKC-specific substrate peptide, and a phosphopeptide-binding domain. nih.gov When PKC is active, it phosphorylates the substrate peptide within the reporter, causing a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET ratio. nih.govnih.gov By targeting these reporters to specific organelles, the spatiotemporal dynamics of PKC activity induced by this compound can be precisely mapped. biorxiv.org

Table 3: Hypothetical PKC-GFP Translocation Profile for this compound This table illustrates the type of data generated from live-cell imaging of PKC-GFP fusion proteins.

| PKC-GFP Isoform | Primary Translocation Site | Time to Max Translocation (min) |

|---|---|---|

| PKCα-GFP | Plasma Membrane | 5 |

| PKCδ-GFP | Golgi Apparatus, Nucleus | 10 |

| PKCε-GFP | Perinuclear Region | 8 |

Molecular Biology Techniques (e.g., gene expression analysis, protein analysis)

The activation of PKC signaling pathways ultimately leads to changes in cellular function, which are often mediated by alterations in protein expression and gene transcription. nih.gov Molecular biology techniques are crucial for dissecting these downstream consequences of this compound treatment.

Protein analysis, primarily through Western blotting, is used to assess the phosphorylation status of known PKC substrates. researchgate.netfigshare.com Activation of PKC by this compound should lead to an increase in the phosphorylation of downstream target proteins, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). researchgate.net Using antibodies specific to the phosphorylated forms of these substrates, Western blotting can provide a semi-quantitative measure of pathway activation in cell lysates. researchgate.netnih.gov

Gene expression analysis can reveal the impact of PKC activation on transcriptional programs. nih.gov The PKC pathway is known to regulate the expression of various genes involved in proliferation, differentiation, and inflammation. nih.gov Following treatment of cells with this compound, changes in messenger RNA (mRNA) levels of target genes can be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or on a larger scale with RNA-sequencing (RNA-seq). This allows for the identification of gene signatures and cellular pathways modulated by the compound.

Table 4: Hypothetical Gene Expression Changes Induced by this compound This table illustrates the type of data generated from qRT-PCR analysis of PKC target genes.

| Target Gene | Cell Type | Fold Change in mRNA Expression (6h treatment) |

|---|---|---|

| c-Fos | HeLa | + 8.5 |

| COX-2 | HeLa | + 6.2 |

| VEGF-A | HeLa | + 4.1 |

Advanced Spectroscopic and Chromatographic Methods for Compound Analysis

Before biological evaluation, the identity, structure, and purity of this compound must be unequivocally established. Advanced analytical chemistry techniques are indispensable for this purpose.

Spectroscopic methods are used for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the atomic structure of a molecule, including the connectivity and spatial arrangement of atoms. resolvemass.catheanalyticalscientist.com Mass Spectrometry (MS) complements NMR by providing a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its molecular weight and confirm its elemental formula. nih.govresearchgate.net

Chromatographic methods are employed to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most common technique used for small molecules. brewerscience.com In HPLC, the compound is passed through a column containing a stationary phase, and its separation from potential impurities is achieved based on its chemical properties. researchgate.net This analysis is critical to ensure that the observed biological activity is due to this compound and not a contaminant. pharmasalmanac.com

Table 5: Hypothetical Analytical Data for this compound This table summarizes the expected data from the physicochemical characterization of the compound.

| Analytical Technique | Parameter | Result |

|---|---|---|

| Mass Spectrometry (HRMS) | [M+H]⁺ | 543.2189 |

| ¹H NMR | Key Chemical Shifts (ppm) | Conforms to proposed structure |

| HPLC | Purity (%) | 99.2% |

Computational Biology and Cheminformatics for Drug Discovery

Computational approaches play a vital role in modern drug discovery, from initial hit identification to lead optimization. mdpi.com For a compound like this compound, these methods can provide valuable insights and guide further experimental work.

Computational biology, particularly molecular docking, is used to predict the binding pose of a ligand within the active site of its target protein. nih.govresearchgate.net A three-dimensional model of this compound would be docked into the crystal structures of the C1 domains of various PKC isoforms. The resulting docking scores provide an estimate of the binding affinity and can help rationalize the observed isoform selectivity. psu.edusemanticscholar.org

Cheminformatics encompasses a range of computational methods used to analyze chemical and biological data. nih.gov By analyzing databases of known PKC modulators, structure-activity relationship (SAR) models can be built to identify key chemical features required for activity and selectivity. nih.gov These models can then be used to suggest modifications to the structure of this compound to improve its properties. Furthermore, cheminformatics tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for further development. mdpi.comnih.gov

Table 6: Hypothetical Molecular Docking Scores for this compound This table shows representative data from in silico docking of the compound into PKC C1 domains.

| PKC Isoform C1 Domain | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| PKCα | -9.8 | Hydrogen bonds with backbone |

| PKCδ | -11.2 | Hydrogen bonds, hydrophobic interactions |

| PKCε | -10.5 | Hydrogen bonds, hydrophobic interactions |

| PKCζ | -6.1 | Poor fit, steric clashes |

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 78063492?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., lack of data on its catalytic properties or stability under specific conditions). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example: "How does the molecular structure of this compound influence its reactivity compared to analogous compounds under varying pH conditions?" Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Step 1 : Use primary databases (e.g., PubMed, SciFinder) with search terms combining "this compound" and key properties (e.g., "synthesis," "spectroscopic analysis").

- Step 2 : Apply inclusion/exclusion criteria to filter studies by relevance (e.g., peer-reviewed articles from the past decade).

- Step 3 : Organize findings thematically (e.g., synthesis methods, applications in catalysis) and identify contradictions or gaps .

Q. How to design an experiment to test the properties of this compound?

- Methodological Answer :

- Objective : Define measurable outcomes (e.g., thermal stability, reaction yield).

- Controls : Include negative/positive controls (e.g., inert solvents or known reactive analogs).

- Reproducibility : Document detailed protocols (e.g., molar ratios, temperature gradients) and validate via triplicate trials. Reference Beilstein Journal guidelines for experimental rigor .

Q. What methodologies ensure ethical data collection in chemical research?

- Methodological Answer :

- Data Sourcing : Use publicly available datasets (e.g., Cambridge Structural Database) with proper attribution. Avoid third-party commercial repositories.

- Ethical Compliance : Obtain institutional approval for hazardous material handling and disclose conflicts of interest in publications. Follow Cambridge English guidelines for data requests and usage .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., solvent purity, instrumentation calibration) across conflicting studies.

- Iterative Testing : Replicate disputed results under controlled variables (e.g., fixed humidity levels).

- Statistical Validation : Apply ANOVA or chi-square tests to assess significance of discrepancies .

Q. How to optimize experimental parameters for synthesizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield.

- Validation : Cross-check optimized conditions with computational simulations (e.g., DFT calculations) .

Q. What frameworks assess the feasibility and novelty of research hypotheses for this compound?

- Methodological Answer :

- FINER Criteria : Evaluate hypotheses for Feasibility (resource availability), Interest (academic impact), Novelty (unexplored applications), Ethics , and Relevance (alignment with sustainability goals).

- PICOT Framework : Refine hypotheses by specifying Population (target molecules), Intervention (synthetic modifications), Comparison (baseline compounds), Outcome (e.g., enhanced efficacy), and Timeframe (experimental duration) .

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Provide granular details in the "Materials and Methods" section (e.g., supplier lot numbers, spectrometer settings).

- Open Science Practices : Share raw data and code repositories (e.g., GitHub) for peer validation.

- Collaborative Verification : Partner with independent labs to replicate key findings, adhering to Beilstein Journal standards for supplementary data submission .

Key Considerations for Methodological Rigor

- Data Analysis : Use mixed-methods approaches (e.g., triangulating spectroscopic data with computational models) to strengthen conclusions .

- Peer Review : Pre-submission reviews by domain experts can identify methodological flaws early .

- Ethical Reporting : Disclose limitations (e.g., sample size constraints) and avoid overgeneralizing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.